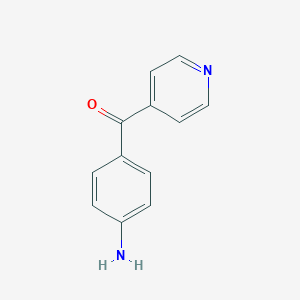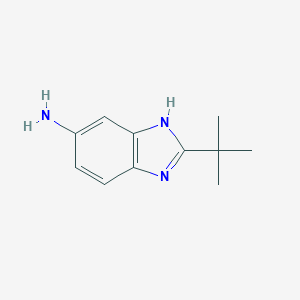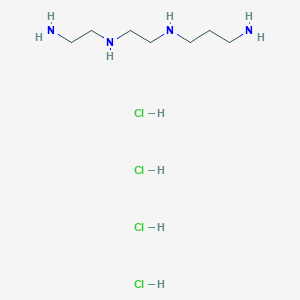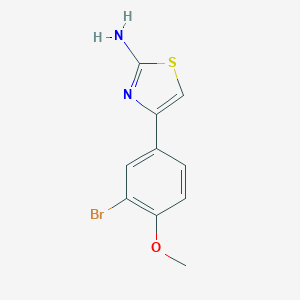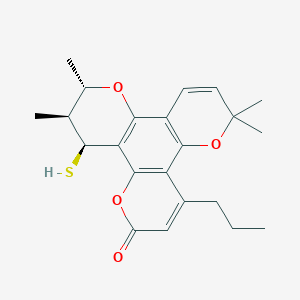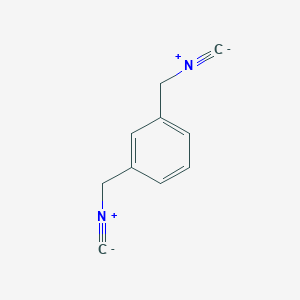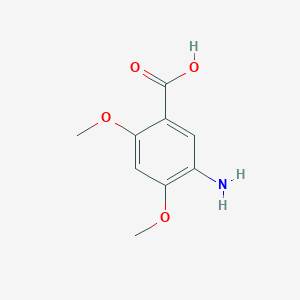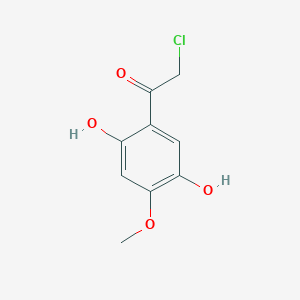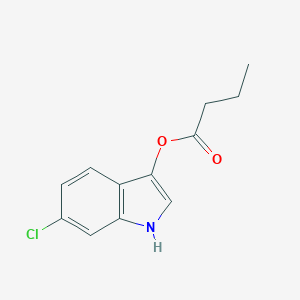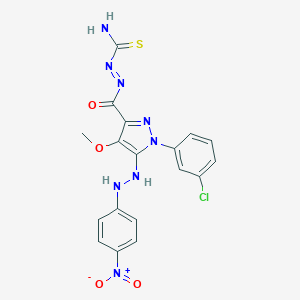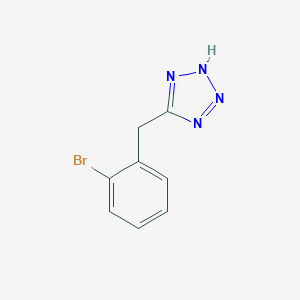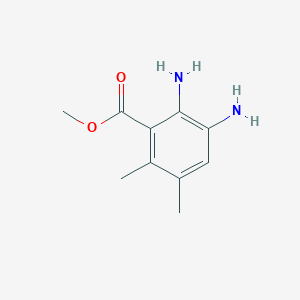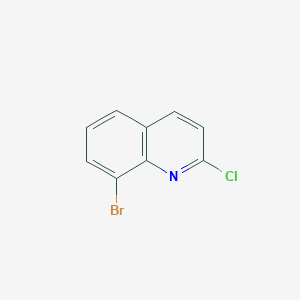
8-Bromo-2-chloroquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-Bromo-2-chloroquinoline and related compounds typically involves halogenation reactions where bromine and chlorine atoms are introduced into the quinoline ring. One method describes the aromatic chlorination and iodination of 8-methylquinoline, suggesting a pathway that could be adapted for the synthesis of 8-Bromo-2-chloroquinoline by appropriate substitution and bromination reactions (Tochilkin et al., 1983). Another relevant study involves the synthesis of 6-bromo-8-chlorosulfonylquinazoline, indicating the feasibility of introducing both bromo and chloro groups into heterocyclic compounds (Kuryazov et al., 2010).
Molecular Structure Analysis
The molecular structure of 8-Bromo-2-chloroquinoline can be studied through spectroscopic methods such as X-ray crystallography. A similar analysis was conducted on 7-Bromoquinolin-8-ol, where the structure was established to show the bromination occurred at the 7-position, providing insights into how halogen atoms influence the quinoline structure (Collis et al., 2003).
Chemical Reactions and Properties
Quinoline derivatives, including 8-Bromo-2-chloroquinoline, participate in various chemical reactions, such as nucleophilic substitutions, due to the presence of halogen atoms that can be reactive sites for further chemical modifications. The study on quinazolines, for instance, discusses the synthesis and interaction of 6-bromo-8-chlorosulfonylquinazoline with nucleophilic reagents, highlighting the reactivity of such compounds (Kuryazov et al., 2010).
Aplicaciones Científicas De Investigación
8-Bromo-2-chloroquinoline is a chemical compound with the CAS Number: 163485-86-7 . It’s a solid substance at ambient temperature with a molecular weight of 242.5 . This compound is used extensively in scientific research due to its unique properties.
-
Drug Development : Quinolines, which include 8-Bromo-2-chloroquinoline, are known to be the main core of many types of natural products, drugs, and synthetic heterocyclic compounds . They exhibit various biological and pharmaceutical activities such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .
-
Organic Synthesis : 8-Bromo-2-chloroquinoline can be used in the synthesis of other complex organic compounds. It can be used as a building block in the synthesis of various heterocyclic systems .
-
Medicine : Quinoline derivatives, including 8-Bromo-2-chloroquinoline, are used in the development of various drugs . They exhibit a wide range of biological and pharmaceutical activities, such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .
-
Catalysts : Quinoline derivatives can be used as catalysts in various chemical reactions . The specific role of 8-Bromo-2-chloroquinoline as a catalyst is not well-documented.
-
Dyes and Materials : Quinoline derivatives are used in the production of dyes and materials . The specific applications of 8-Bromo-2-chloroquinoline in this field are not well-documented.
Safety And Hazards
8-Bromo-2-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
8-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSUGMMMZOMZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449740 | |
| Record name | 8-bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloroquinoline | |
CAS RN |
163485-86-7 | |
| Record name | 8-bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-2-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
